4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound “4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The InChI code for a similar compound, [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine, is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 . This provides a detailed description of the molecule’s structure.Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, potentially leading to drug-drug interactions when multiple drugs are coadministered. Chemical inhibitors of CYP isoforms, including compounds similar to the mentioned chemical structure, are critical for understanding these interactions and predicting potential issues in drug development and therapy management (Khojasteh et al., 2011).
Radical Scavengers and Antioxidant Properties
Chromones and their derivatives, which share structural similarities with the compound , have been identified as potent radical scavengers and antioxidants. These properties are linked to their ability to neutralize active oxygen and halt free radical processes, potentially mitigating cell impairment and preventing various diseases (Yadav et al., 2014).
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, including structures related to "4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one," are significant for their antibacterial properties and roles in treating various infections. These compounds are also explored for their potential in addressing issues like inflammation, cancer, and glaucoma, showcasing the breadth of applications stemming from their inhibitory effects on specific enzymes or pathways (Gulcin & Taslimi, 2018).
Xylan Derivatives and Biopolymer Research
Research on xylan derivatives, which could potentially be synthesized using compounds like the one mentioned, has shown promising results for developing new biopolymers with specific properties. These studies highlight the versatility and applicability of such chemical structures in creating materials with tailored functionalities for various industrial and pharmaceutical applications (Petzold-Welcke et al., 2014).
Catalysis and Synthesis of Heterocycles
The compound could theoretically play a role in catalysis, particularly in the synthesis of heterocyclic compounds. Research in this area focuses on developing novel catalysts and methodologies for creating pharmacologically active heterocycles, demonstrating the compound's potential utility in synthesizing biologically active molecules (Parmar et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-8-12(9-14(16)19-10)20-11-4-6-15(7-5-11)21(17,18)13-2-3-13/h8-9,11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVLYKSKGWFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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